molecular formula C11H20N2O3 B12290340 tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12290340
M. Wt: 228.29 g/mol
InChI Key: CYRPCDFWLJRNBX-HLTSFMKQSA-N
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Description

Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, higher reaction temperatures, and optimized reaction times to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m1/s1

InChI Key

CYRPCDFWLJRNBX-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]([C@H]1CNC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O

Origin of Product

United States

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